molecular formula C11H9FN2O2S2 B2560806 S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955741-38-5

S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B2560806
CAS RN: 955741-38-5
M. Wt: 284.32
InChI Key: MINPPMJKQRTEHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction . Another study reported the synthesis of a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties .


Molecular Structure Analysis

The molecular formula of “S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is C11H9FN2O2S2, and its molecular weight is 284.32. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-fluorobenzo[d]thiazole-2-thiol, have been reported. For example, it has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a flash point of 131.1±27.9 °C .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of benzothiazole derivatives, including structures similar to S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, have been extensively studied. These compounds are synthesized through various chemical reactions and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. The structural establishment of these compounds is based on spectral data and elemental analysis, indicating a broad scope of pharmacological research applications beyond the exclusion criteria of drug use, dosage, and side effects (Gurupadayya et al., 2008).

Regioselective Intramolecular Arylthiolations

Research on regioselective intramolecular arylthiolations facilitated by Cu(I) and Pd(II) catalysts highlights the chemical versatility and potential applications of benzothiazole derivatives in the synthesis of complex organic molecules. These reactions demonstrate the formation of intramolecular C–S linkages, offering insights into novel synthetic pathways that could be applicable for the development of new chemical entities with significant biological or pharmacological activities (Sahoo et al., 2012).

Advanced Synthesis Techniques

The development of advanced synthesis techniques, such as solid support synthesis and novel catalysts, facilitates the creation of benzothiazole derivatives with high purity and efficiency. These methods enable the rapid production of compounds with potential for further pharmacological evaluation, highlighting the importance of benzothiazole derivatives in medicinal chemistry and drug discovery efforts (Ouyang et al., 1999).

Anticancer Agent Synthesis

The synthesis of new benzothiazole acylhydrazones as anticancer agents exemplifies the targeted approach in designing molecules with potential therapeutic applications. The modification of the benzothiazole scaffold and evaluation of these compounds against various cancer cell lines demonstrate the significant role of benzothiazole derivatives in the development of novel anticancer therapies (Osmaniye et al., 2018).

Novel Sensing Materials

The fabrication of thiazole derivatives functionalized graphene decorated with halogenated nanoparticles for the detection of heavy metal ions showcases the application of benzothiazole derivatives in environmental monitoring and safety. These novel sensing materials offer high sensitivity and selectivity for heavy metals, underlining the versatility of benzothiazole derivatives in applications beyond pharmacology (Cui et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds bearing the benzothiazole moiety have been found to inhibit the Notch signaling pathway, induce endoplasmic reticulum (ER) stress, and induce apoptosis in T-ALL cell lines . Another study found that certain benzothiazole derivatives can inhibit quorum sensing in Gram-negative bacteria .

Future Directions

The future directions for research on “S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” and similar compounds could involve further exploration of their biological activities, such as their antimicrobial properties , and their potential applications in various fields of research and industry.

properties

IUPAC Name

S-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-9(16)13-11-14-10-7(12)3-2-4-8(10)18-11/h2-4H,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINPPMJKQRTEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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